molecular formula C20H16ClNO3 B1391787 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate CAS No. 1221792-91-1

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Cat. No. B1391787
M. Wt: 353.8 g/mol
InChI Key: LCBIVEAKBAMSHT-UHFFFAOYSA-N
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Description

“3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate” is a compound that belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It contains an aromatic benzene ring, an ester group (-COOR), and an amine group (-NH2). The compound also contains a benzyloxy group (-OCH2C6H5) and a chlorine atom .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate” consists of a benzene ring substituted with an ester group, an amine group, a benzyloxy group, and a chlorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

  • Benzoxazoles

    • Field : Synthetic Organic Chemistry
    • Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Benzofuran

    • Field : Antimicrobial Therapy
    • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
    • Methods : Compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
    • Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Suzuki–Miyaura Coupling
    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .
    • Methods : The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
    • Results : These features contribute to the practical up-scaling of the reaction, and together with the low toxicity and cost of the reagents, have led to its wide use in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials .

Future Directions

The future directions for research on “3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve studying its reactivity with various reagents, exploring its potential biological activities, and developing new synthetic methods .

properties

IUPAC Name

(3-amino-5-chloro-2-phenylmethoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c21-16-11-17(22)19(24-13-14-7-3-1-4-8-14)18(12-16)25-20(23)15-9-5-2-6-10-15/h1-12H,13,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBIVEAKBAMSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205446
Record name Phenol, 3-amino-5-chloro-2-(phenylmethoxy)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

CAS RN

1221792-91-1
Record name Phenol, 3-amino-5-chloro-2-(phenylmethoxy)-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-amino-5-chloro-2-(phenylmethoxy)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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